![molecular formula C11H14BrNO2 B2545738 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine CAS No. 2368946-04-5](/img/structure/B2545738.png)
2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves nucleophilic substitution reactions, as seen in the preparation of 2,6-bis(3-methyl-pyrazol-1-yl)-4-bromopyridine using 2,6-dibromo-4-amino pyridine as a starting material . Although the exact synthesis route for 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine is not detailed, similar methodologies could potentially be applied, with adjustments for the specific substituents and stereochemistry required.
Molecular Structure Analysis
The molecular structure of brominated pyridine compounds can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine . This technique allows for the determination of molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives can be complex, involving various catalytic processes and reaction mechanisms. For instance, the kinetics and mechanism of transformation reactions have been studied for S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide, revealing the influence of general base, acid, and hydroxide-ion catalyses . These findings suggest that the reactivity of this compound could also be influenced by similar factors.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be inferred from spectroscopic data, such as FTIR, FT-Raman, and NMR spectra . Quantum chemical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can provide additional insights into the vibrational frequencies, electronic properties, and molecular orbitals of these compounds . The presence of intermolecular hydrogen bonding and π-π interactions, as observed in related structures, could also be relevant to the physical properties of this compound .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound and its derivatives have been explored for their potential in synthesizing novel organic compounds with antimicrobial and antiprotozoal properties. For instance, derivatives of pyridine, similar to the compound , have been utilized in the synthesis of new cyanopyridine derivatives, which showed significant antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013). Furthermore, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized through a multi-step process involving bromination, have demonstrated excellent in vitro and in vivo antiprotozoal activity (Ismail et al., 2004).
Materials Science and Catalysis
In materials science, the structural properties of compounds similar to 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine have been studied for their potential application in designing new materials and catalysts. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, providing insights into molecular geometry and intermolecular interactions (Rodi et al., 2013). Additionally, hemilabile (imino)pyridine palladium(II) complexes derived from similar compounds have been explored as selective ethylene dimerization catalysts, demonstrating high catalytic activities (Nyamato et al., 2015).
properties
IUPAC Name |
2-bromo-6-[(3S)-3-methoxyoxolan-3-yl]-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-5-9(13-10(12)6-8)11(14-2)3-4-15-7-11/h5-6H,3-4,7H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBDLGCOWHXEL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C2(CCOC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)Br)[C@]2(CCOC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B2545655.png)
![2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B2545657.png)
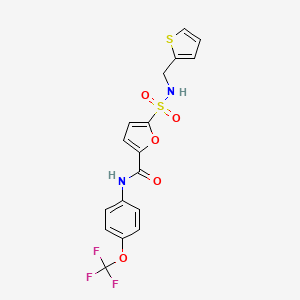
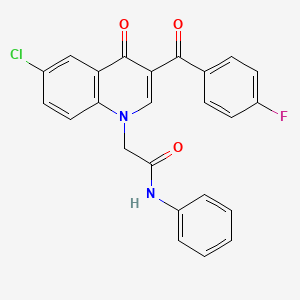
![Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2545663.png)
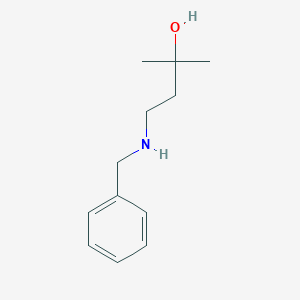
![N-phenyl-N-(propan-2-yl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2545666.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2545667.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2545668.png)
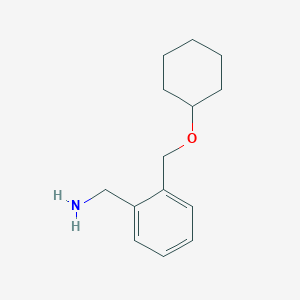
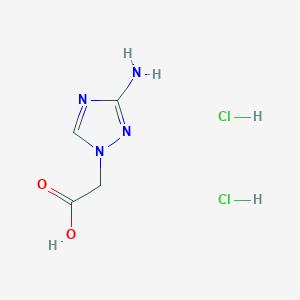
![2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545672.png)

![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2545678.png)